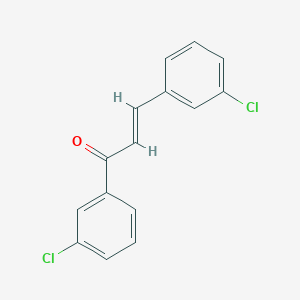

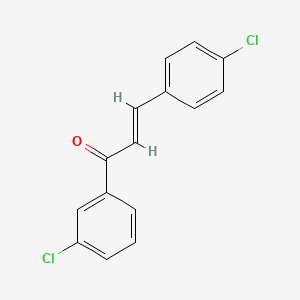

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

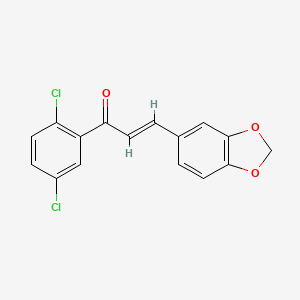

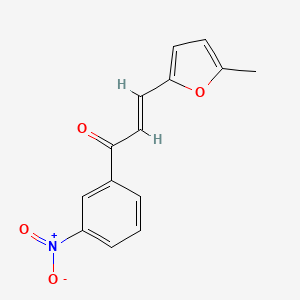

The molecule comprises two substituted benzene rings bridged by a prop-2-en-1-one group and exists in an E configuration about the C = N double bond . The molecule has crystallographic inversion symmetry and lies about an inversion centre at the centroid of the central benzene ring .

Physical And Chemical Properties Analysis

Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . In all the cases the piezo electric strain matrix turns out to be zero indicating that these are centrosymmetric molecules .

Mecanismo De Acción

The mechanism of action of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is not well understood. However, it is believed to be involved in a variety of reaction mechanisms, including radical reactions, Friedel-Crafts alkylations, and Wittig reactions. Additionally, this compound has been shown to be an effective catalyst for the oxidation of organic compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes involved in the synthesis of fatty acids and the stimulation of the production of prostaglandins. Additionally, this compound has been shown to have an inhibitory effect on the growth of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and is not prone to decomposition or oxidation.

However, this compound also has a number of limitations. It is a relatively volatile compound and can easily evaporate, making it difficult to handle in the laboratory. Additionally, it is a relatively toxic compound and should be handled with caution.

Direcciones Futuras

The potential future applications of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one are numerous. It could be used in the synthesis of new pharmaceuticals and other organic compounds, as well as in the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic agents. Finally, new methods for the synthesis of this compound could lead to more efficient and economical production of this compound.

Métodos De Síntesis

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one can be synthesized through a variety of methods, with the most common method of synthesis being the Friedel-Crafts alkylation reaction. This method involves the reaction of an aromatic halide, such as 3-chlorobenzene, with an alkyl halide, such as 2-chloropropene, in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds via a radical mechanism and yields this compound as the major product. Other methods of synthesis include the Grignard reaction and the Wittig reaction.

Aplicaciones Científicas De Investigación

(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of reaction mechanisms, and the preparation of pharmaceuticals. For example, this compound has been used as an intermediate in the synthesis of the anti-inflammatory drug celecoxib. Additionally, this compound has been used in the synthesis of the anticancer agent bicalutamide. This compound has also been used in the synthesis of the anti-arrhythmic agent amiodarone.

Propiedades

IUPAC Name |

(E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOUSFCJLZEVQJ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

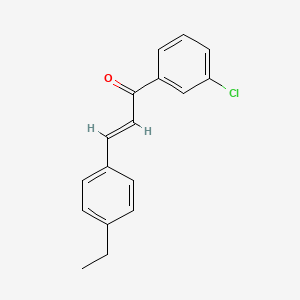

![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)